Anticancer Activity: Many of the papers focus on the synthesis and evaluation of quinazoline derivatives as potential anticancer agents, particularly against non-small cell lung carcinoma (NSCLC) []. Given the structural similarity of "N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide" to these compounds, it could be investigated for similar anticancer properties.
EGFR Inhibition: Several papers highlight the potential of quinazoline derivatives as epidermal growth factor receptor (EGFR) inhibitors []. "N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide", with its quinazoline core, might also exhibit EGFR inhibitory activity, making it a potential candidate for further research in cancer treatment.
CXCR3 Antagonism: Although not directly addressed in the provided papers, the structural features of "N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide" bear resemblance to some CXCR3 antagonists []. Exploring this avenue could be beneficial for understanding its potential in modulating immune responses.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2